molecular formula C9H15NO3 B3119607 N-Acetyl-2-cyclopentyl-d-glycine CAS No. 2521-85-9

N-Acetyl-2-cyclopentyl-d-glycine

Cat. No.: B3119607
CAS No.: 2521-85-9
M. Wt: 185.22 g/mol
InChI Key: HHAXMWOBFBJFRE-MRVPVSSYSA-N
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Description

N-Acetyl-2-cyclopentyl-d-glycine is a chemical compound with the molecular formula C9H15NO3 It is a derivative of glycine, where the amino group is acetylated and the side chain is substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-cyclopentyl-d-glycine can be achieved through the Erlenmeyer–Plöchl azlactone and amino acid synthesis. This method involves the transformation of an N-acyl glycine to various other amino acids via an oxazolone intermediate. The reaction typically requires acetic anhydride and benzaldehyde as reagents, and sodium acetate as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-cyclopentyl-d-glycine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group or the cyclopentyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Acetyl-2-cyclopentyl-d-glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Acetyl-2-cyclopentyl-d-glycine exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with metabotropic glutamate receptors, which play a critical role in neurotransmission and pain modulation. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-2-cyclopentyl-d-glycine is similar to other N-acyl amino acids, such as N-acetylcysteine and N-acetylglycine.
  • It also shares structural similarities with other cyclopentyl-substituted amino acids.

Uniqueness

Properties

IUPAC Name

(2R)-2-acetamido-2-cyclopentylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXMWOBFBJFRE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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